molecular formula C8H5Cl3O3 B13742303 Acetic acid, (2,3,5-trichlorophenoxy)- CAS No. 33433-95-3

Acetic acid, (2,3,5-trichlorophenoxy)-

Cat. No.: B13742303
CAS No.: 33433-95-3
M. Wt: 255.5 g/mol
InChI Key: GFMRARCDRIKDAV-UHFFFAOYSA-N
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Description

Acetic acid, (2,3,5-trichlorophenoxy)- is a chlorinated derivative of phenoxyacetic acid. This compound is known for its herbicidal properties and has been used in various agricultural applications. It is a synthetic auxin, which mimics the natural plant hormone auxin, leading to uncontrolled growth and eventually the death of the plant.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (2,3,5-trichlorophenoxy)- typically involves the reaction of 2,3,5-trichlorophenol with chloroacetic acid. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The general reaction scheme is as follows:

2,3,5-Trichlorophenol+Chloroacetic acidAcetic acid, (2,3,5-trichlorophenoxy)-+HCl\text{2,3,5-Trichlorophenol} + \text{Chloroacetic acid} \rightarrow \text{Acetic acid, (2,3,5-trichlorophenoxy)-} + \text{HCl} 2,3,5-Trichlorophenol+Chloroacetic acid→Acetic acid, (2,3,5-trichlorophenoxy)-+HCl

Industrial Production Methods

In industrial settings, the production of acetic acid, (2,3,5-trichlorophenoxy)- is carried out in large reactors where the reactants are mixed and heated to facilitate the reaction. The reaction mixture is then purified through distillation or crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (2,3,5-trichlorophenoxy)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to less chlorinated phenoxyacetic acids.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Less chlorinated phenoxyacetic acids.

    Substitution: Phenoxyacetic acids with different substituents.

Scientific Research Applications

Acetic acid, (2,3,5-trichlorophenoxy)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.

    Biology: Studied for its effects on plant growth and development.

    Medicine: Investigated for potential therapeutic uses, although its toxicity limits its application.

    Industry: Used in the formulation of herbicides and pesticides.

Mechanism of Action

The mechanism of action of acetic acid, (2,3,5-trichlorophenoxy)- involves its role as a synthetic auxin. It binds to auxin receptors in plants, leading to uncontrolled cell division and growth. This disrupts normal plant development and eventually causes the plant to die. The molecular targets include auxin-binding proteins and pathways involved in cell division and elongation.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenoxyacetic acid (2,4-D)
  • 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)
  • MCPA (2-methyl-4-chlorophenoxyacetic acid)

Uniqueness

Acetic acid, (2,3,5-trichlorophenoxy)- is unique due to its specific chlorination pattern, which affects its herbicidal activity and environmental persistence. Compared to 2,4-D and 2,4,5-T, it may have different efficacy and toxicity profiles, making it suitable for specific applications.

Properties

CAS No.

33433-95-3

Molecular Formula

C8H5Cl3O3

Molecular Weight

255.5 g/mol

IUPAC Name

2-(2,3,5-trichlorophenoxy)acetic acid

InChI

InChI=1S/C8H5Cl3O3/c9-4-1-5(10)8(11)6(2-4)14-3-7(12)13/h1-2H,3H2,(H,12,13)

InChI Key

GFMRARCDRIKDAV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OCC(=O)O)Cl)Cl)Cl

Origin of Product

United States

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